2-{2,6-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid

physicochemical profiling oral bioavailability prediction medicinal chemistry lead optimization

Researchers developing kinase inhibitor SAR often encounter regioisomer-dependent potency shifts that confound screening data. This 2,6-dimethyl-5-oxo pyrazolo[1,5-a]pyrimidine fragment resolves that pain point with a precisely defined substitution pattern. - Unique C-6 methyl group engages hydrophobic kinase pockets while preserving ligand efficiency (MW 223.23; TPSA 75.43 Ų; LogP 0.26). - ≥95% purity specification ensures batch-to-batch reproducibility across 12-36 month lead optimization campaigns. - Multi-source supply mitigates procurement risk versus analogs with limited vendor coverage.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Cat. No. B13259579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2,6-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCC1CN2C(=CC(=N2)C)N(C1=O)CC(=O)O
InChIInChI=1S/C10H13N3O3/c1-6-4-13-8(3-7(2)11-13)12(10(6)16)5-9(14)15/h3,6H,4-5H2,1-2H3,(H,14,15)
InChIKeyWMRYMBBISKHVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile of a Pyrazolo[1,5-a]pyrimidine Acetic Acid


2-{2,6-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid (CAS 1823262-24-3) is a heterocyclic small molecule comprising a pyrazolo[1,5-a]pyrimidine core with methyl substituents at the C-2 and C-6 positions, an oxo group at C-5, and an acetic acid moiety attached at N-4 of the partially saturated pyrimidine ring. Its molecular formula is C₁₀H₁₃N₃O₃ with a molecular weight of 223.23 g·mol⁻¹ . This compound belongs to a privileged scaffold class extensively explored as kinase inhibitors for oncology, inflammatory diseases, and antiviral applications [1]. The specific 2,6-dimethyl-5-oxo substitution pattern represents a distinct regioisomer within the broader pyrazolo[1,5-a]pyrimidine acetic acid chemical space.

Defined 2,6-dimethyl-5-oxo regioisomer for kinase inhibitor SAR studies
Privileged pyrazolo[1,5-a]pyrimidine scaffold with reported kinase engagement
Multi-vendor sourcing with documented purity for lead optimization supply

Why Generic Substitution Risks Irreproducibility


Pyrazolo[1,5-a]pyrimidine acetic acid derivatives bearing different methyl substitution patterns on the pyrimidine ring cannot be treated as freely interchangeable procurement equivalents. Published structure–activity relationship (SAR) studies have demonstrated that the position of methyl substitution on the pyrazolo[1,5-a]pyrimidine core directly influences kinase selectivity profiles, with C-5 versus C-6 substitution yielding divergent biological outcomes in HCV polymerase [1] and CDK inhibition [2] screening campaigns. Furthermore, the specific 2,6-dimethyl-5-oxo arrangement uniquely alters predicted logP, topological polar surface area (TPSA), and metabolic soft-spot exposure relative to 2,5-dimethyl-7-oxo and 2,7-dimethyl-5-oxo regioisomers, meaning that substituting one regioisomer for another in a biological assay will confound SAR interpretation and potentially lead to false-negative results in lead identification programs. The quantitative evidence below substantiates each differentiation dimension.

Selectivity shift Methyl substitution at C-6 vs C-5 may alter kinase target engagement, as shown in HCV polymerase SAR; regioisomer identity is not interchangeable.
Metabolic profile CYP450 oxidation preference depends on methyl position; substituting 2,5- or 2,7-isomers could introduce different metabolic soft spots.
Physicochemical divergence TPSA and LogP vary between regioisomers, potentially affecting permeability predictions and confounding assay interpretation.

Physicochemical Differentiation from Structural Analogs


LogP and TPSA Comparison with Unsubstituted Analog

The 2,6-dimethyl-5-oxo substitution pattern yields a calculated partition coefficient (XLogP3) of 0.26 and a topological polar surface area (TPSA) of 75.43 Ų . In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-2-acetic acid (CAS 1159983-05-7) displays a lower LogP of 0.36 and a TPSA of 67.49 Ų . The higher TPSA of the 2,6-dimethyl derivative predicts reduced passive membrane permeability relative to the unsubstituted analog, which may be advantageous when designing peripherally restricted compounds or disadvantageous if central nervous system penetration is required. Both compounds fall within the 'drug-like' space (LogP < 5, TPSA < 140 Ų), but the quantitative divergence of ~8 Ų in TPSA is sufficient to alter predicted oral absorption classification.

LogP and TPSA
Data to verify
ΔTPSA +7.94 Ų · ΔXLogP3 −0.10
Predicted permeability profile may differ from unsubstituted analog
In silico values from vendor listings; experimental validation recommended
physicochemical profiling oral bioavailability prediction medicinal chemistry lead optimization

Metabolic Soft-Spot Variation Across Regioisomers

The 2,6-dimethyl-5-oxo regioisomer positions a methyl group at the C-6 carbon adjacent to the partially saturated C-7 methylene. Published metabolic studies on closely related pyrazolo[1,5-a]pyrimidine scaffolds demonstrate that C-5 and C-7 alkyl substituents are primary sites for CYP450-mediated hydroxylation, whereas C-6 substitution can exhibit different metabolic liability depending on ring saturation state [1]. In the specific context of the 5-n-butyl-pyrazolo[1,5-a]pyrimidine series, oxidative metabolism occurs preferentially at the C-5 alkyl chain and the pyrazole ring, while the C-6/C-7 region shows differential susceptibility based on substitution [1]. Although direct experimental head-to-head microsomal stability data for all four regioisomers are not available in the public domain, the 2,6-dimethyl-5-oxo scaffold presents a distinct metabolic soft-spot map when compared to the 2,5-dimethyl-7-oxo (CAS 1007215-68-0) and 2,7-dimethyl-5-oxo (CAS 1823263-75-7) regioisomers, potentially enabling tunable metabolic stability in lead optimization campaigns.

Metabolic soft spots
Class-level
C-5/C-7 alkyl chains are primary CYP hydroxylation sites; C-6 substitution may alter metabolic liability
Metabolic soft-spot context may differ across regioisomers
No direct comparative microsomal data for these specific regioisomers
metabolic stability regioisomer SAR lead optimization ADME

Regiochemical Impact on Kinase Target Engagement

In a systematic SAR exploration of pyrazolo[1,5-a]pyrimidine-based HCV NS5B polymerase inhibitors, Popovici-Muller et al. (2009) demonstrated that shifting a hydrophobic substituent from the C-5 position to the C-6 position on the pyrazolo[1,5-a]pyrimidine scaffold resulted in a measurable alteration in enzyme inhibitory activity, with the C-6 substituted analog exhibiting reduced potency compared to the C-5 substituted counterpart in the same assay system [1]. This finding establishes that C-5 and C-6 positions are not functionally equivalent on this scaffold and validates that the precise regioisomeric identity matters for biological activity. The target compound, bearing a C-6 methyl group (not C-5 methyl as in the 2,5-dimethyl-7-oxo analog), is therefore predicted to display a distinct target engagement fingerprint from its C-5 methyl-substituted comparator. Quantitatively, the HCV polymerase study reported that C-5 to C-6 hydrophobe migration reduced inhibitor potency, confirming that regioisomer selection directly impacts assay outcome.

Kinase engagement
Class-level
HCV polymerase SAR: C-5→C-6 hydrophobe migration reduced inhibitory potency
Regioisomer identity may impact kinase inhibition profile
Directional trend established; exact IC₅₀ fold-change not publicly tabulated
kinase selectivity regiochemical SAR HCV polymerase inhibition

H-Bond Profile and Fragment-Level Differentiation

The target compound (C₁₀H₁₃N₃O₃; MW 223.23) possesses 1 hydrogen bond donor (carboxylic acid OH), 4 hydrogen bond acceptors, and 2 rotatable bonds . By comparison, the mono-methyl analog 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid (C₉H₁₁N₃O₃; MW 209.20) has the same HBD/HBA count but lower molecular weight and only 1 methyl substituent . The unsubstituted pyrazolo[1,5-a]pyrimidine-2-acetic acid (C₈H₇N₃O₂; MW 177.16) has a lower HBA count (likely 3) and lower rotatable bond count . The additional methyl group at C-6 in the target compound increases molecular complexity and provides an additional hydrophobic contact point for protein binding without increasing rotatable bond count beyond 2, preserving ligand efficiency. This compound occupies a 'fragment-plus' or early lead-like chemical space (MW 200–250), making it a suitable starting point for fragment growing campaigns where the mono-methyl analog may lack sufficient hydrophobic complementarity and the unsubstituted analog may lack target affinity.

Fragment profile
Reported
MW 223.23 · HBD=1 · HBA=4 · RotB=2
Ligand efficiency profile differentiates from simpler mono-methyl and unsubstituted analogs
Vendor CoA data; consistent with fragment-plus chemical space
fragment-based drug discovery ligand efficiency metrics chemical probe selection

Purity Specification and Supply Chain Comparison

The target compound (CAS 1823262-24-3) is commercially available from at least two independent suppliers (Leyan and CymitQuimica/Biosynth) at a minimum purity specification of 95% . By contrast, the 2,7-dimethyl-5-oxo regioisomer (CAS 1823263-75-7) has limited vendor listings with no purity specification publicly declared at the time of review . The closely related 2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid (CAS 1007215-68-0) is listed by multiple suppliers but has a different molecular formula (C₁₀H₁₁N₃O₃; MW 221.22) reflecting a different oxidation state . Procurement risk assessment favors the 2,6-dimethyl-5-oxo regioisomer due to multi-vendor sourcing, documented purity, and unambiguous structural identity. Single-source or poorly characterized analogs introduce supply discontinuity risk and identity uncertainty that can compromise multi-year research programs requiring reproducible compound resupply.

Supply chain
Specification review
≥95% purity; ≥2 independent suppliers vs. 2,7-isomer single-source
Multi-vendor sourcing with documented purity supports procurement reproducibility
2,7-regioisomer lacks public purity specification
chemical procurement supply chain reliability assay reproducibility

Research and Procurement Application Scenarios


Kinase Inhibitor Lead Generation with Defined Regioisomers

Research teams initiating kinase inhibitor discovery programs using pyrazolo[1,5-a]pyrimidine scaffolds should procure the 2,6-dimethyl-5-oxo regioisomer rather than the 2,5-dimethyl-7-oxo or 2,7-dimethyl-5-oxo analogs when the initial hit or docking pose suggests favorable interactions with a C-6 hydrophobic pocket. The HCV polymerase SAR evidence demonstrates that C-6 vs. C-5 substitution yields measurably different inhibitory potency, and selecting the incorrect regioisomer at the procurement stage will confound primary screening data [1]. The balanced LogP (0.26) and moderate TPSA (75.43 Ų) of this compound further support its use as a chemically tractable starting point for lead optimization with predicted oral bioavailability potential .

Comparative Metabolic Stability Profiling

ADME scientists conducting comparative metabolic stability assessment of pyrazolo[1,5-a]pyrimidine acetic acid derivatives should include the 2,6-dimethyl-5-oxo regioisomer as a distinct entity alongside the 2,5-dimethyl-7-oxo and 2,7-dimethyl-5-oxo analogs to map regioisomer-dependent CYP450 metabolism. Published CYP metabolism studies on related pyrazolo[1,5-a]pyrimidines establish that alkyl substitution position influences oxidative metabolism rates and metabolite profiles [1]. The 2,6-dimethyl-5-oxo regioisomer, with its unique C-6 methyl group adjacent to a saturated C-7 methylene, provides a metabolically differentiated probe relative to analogs bearing C-5 or C-7 methyl substituents.

Fragment Elaboration for Kinase ATP-Binding Pockets

Medicinal chemistry teams executing fragment-to-lead programs can deploy this compound (MW 223.23; 1 HBD; 4 HBA; 2 rotatable bonds) as a fragment-plus starting point that retains favorable ligand efficiency while offering enhanced hydrophobic contact potential versus the mono-methyl (MW 209.20) or unsubstituted (MW 177.16) analogs [1]. The additional C-6 methyl group provides a vector for hydrophobic pocket engagement without increasing rotatable bond count or HBD count, preserving the rigid, binding-competent conformation preferred for kinase hinge-binding motifs. Procurement of the correct 2,6-dimethyl-5-oxo regioisomer ensures consistency between computational docking predictions and biophysical assay results.

Supply Chain Security for Multi-Year Lead Optimization

Drug discovery project managers evaluating pyrazolo[1,5-a]pyrimidine chemical starting materials for long-term SAR campaigns should prioritize the 2,6-dimethyl-5-oxo regioisomer based on documented multi-vendor availability (Leyan, CymitQuimica/Biosynth) with a guaranteed purity specification of ≥95%, versus the 2,7-dimethyl-5-oxo regioisomer which currently has limited vendor listings without declared purity [1]. Multi-source procurement reduces the risk of supply interruption during critical lead optimization phases, and the documented purity specification ensures batch-to-batch biological assay reproducibility, factors that are essential when committing to a chemistry series for 12–36 month lead optimization campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Regioisomer-specific target engagement
Kinase panel or enzyme assay context
Comparative metabolic stability profiling
Regiochemistry-dependent metabolic mapping
CYP450 microsomal stability assay
Fragment elaboration for kinase pockets
Ligand efficiency and hydrophobic contacts
Biophysical binding assays (SPR, ITC)
Supply chain security for lead optimization
Multi-vendor availability and purity spec
Batch identity and purity re-confirmation
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